N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide
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Overview
Description
N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a fluorine atom, a methyl group, and a methylthio group attached to a nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with a fluorinated aromatic compound, nitration followed by reduction can introduce the amino group.
Acylation: The amino group can then be acylated with nicotinic acid derivatives to form the nicotinamide structure.
Thioether Formation: Introduction of the methylthio group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the nicotinamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, thiolated compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound might be explored for its potential as a pharmaceutical agent. The presence of the nicotinamide moiety suggests possible activity in pathways related to NAD+ metabolism, which is crucial for cellular energy production and DNA repair.
Industry
In the industrial sector, derivatives of nicotinamides are often used in the production of polymers, dyes, and other materials
Mechanism of Action
The mechanism of action for compounds like N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide would depend on its specific interactions with biological targets. Typically, nicotinamide derivatives can act on enzymes involved in redox reactions, such as sirtuins or poly(ADP-ribose) polymerases (PARPs). The fluorine and methylthio groups might influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, widely studied for its role in NAD+ metabolism.
5-Fluoro-2-methylphenyl derivatives: Compounds with similar aromatic substitutions, used in various chemical and pharmaceutical applications.
Methylthio derivatives: Compounds containing the methylthio group, known for their unique chemical reactivity.
Uniqueness
N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide is unique due to the combination of its functional groups. The presence of both a fluorine atom and a methylthio group on the nicotinamide scaffold can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-9-5-6-10(15)8-12(9)17-13(18)11-4-3-7-16-14(11)19-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPKGGHCGYMTQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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